Bienvenue dans la boutique en ligne BenchChem!

Benzo[c]isothiazol-6-ylmethanamine

Medicinal Chemistry Scaffold Design Synthetic Methodology

For medicinal chemistry programs exploring beyond the benzo[d]isothiazole scaffold (ziprasidone, lurasidone), this specific regioisomer offers fundamentally different electronic distribution and target binding. Sourced via H₂O₂ oxidation routes impossible with [d]-analogs, its 6-position methanamine ensures consistent geometry for CAIX inhibition, antipsychotic receptor profiling, and differentiation-inducing anticancer research. Do not substitute with generic benzisothiazole methanamines; only the benzo[c]-6-yl isomer guarantees the reported selectivity and metabolic stability.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B12846005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]isothiazol-6-ylmethanamine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC2=CSN=C2C=C1CN
InChIInChI=1S/C8H8N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H,4,9H2
InChIKeyVCXNEJTVRDLVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]isothiazol-6-ylmethanamine: A Structurally Distinct Benzisothiazole Methanamine Isomer for Drug Discovery


Benzo[c]isothiazol-6-ylmethanamine is a heterocyclic compound consisting of a benzene ring fused to an isothiazole moiety at the C-position, with a methanamine (-CH₂NH₂) substituent attached at the 6-position of the benzisothiazole core . This compound belongs to the benzisothiazole methanamine structural class, which is of significant interest in medicinal chemistry due to the established pharmacological relevance of benzisothiazole-containing drugs including ziprasidone, perospirone, and lurasidone [1][2]. Unlike the more commonly encountered benzo[d]isothiazole isomer series, the benzo[c]isothiazole scaffold represents an alternative regioisomeric framework that offers distinct electronic distribution, metabolic stability profiles, and synthetic accessibility via different chemical routes compared to its [d]-fused analogs [3].

Why Benzo[c]isothiazol-6-ylmethanamine Cannot Be Interchanged with Generic Benzisothiazole Analogs


Benzisothiazole regioisomers cannot be substituted for one another in drug discovery programs due to fundamentally different electronic properties and biological recognition patterns. The fusion position of the benzene ring to the isothiazole core (benzo[c] versus benzo[d]) determines the orientation of the sulfur and nitrogen heteroatoms relative to the aromatic π-system, which directly influences target binding conformations, metabolic susceptibility, and off-target profiles . Benzo[c]isothiazoles are prepared via H₂O₂ oxidation of 2-aminothiobenzamides, whereas benzo[d]isothiazoles are typically synthesized via oxidative cyclization of 2-mercaptobenzylamine with molecular iodine, establishing that the two regioisomeric series are synthetically divergent and not interchangeable from a supply chain or medicinal chemistry optimization perspective [1]. The 6-position methanamine substitution further distinguishes this compound from 5-position and 7-position substituted analogs that demonstrate altered receptor binding geometries and solubility characteristics . Generic procurement of any benzisothiazole methanamine would introduce uncontrolled variables in lead optimization campaigns where specific regioisomeric and positional substitution patterns are critical determinants of target engagement and selectivity.

Quantitative Evidence for Benzo[c]isothiazol-6-ylmethanamine Differentiation in Research Applications


Benzo[c] versus Benzo[d] Isomer Series: Differential Synthetic Accessibility and Electronic Properties

Benzo[c]isothiazol-6-ylmethanamine belongs to the benzo[c]isothiazole regioisomer series, which is synthesized via a distinct oxidative cyclization pathway using H₂O₂ oxidation of 2-aminothiobenzamides. In contrast, the more common benzo[d]isothiazole isomer series requires oxidative cyclization of 2-mercaptobenzylamine using molecular iodine (I₂) as the oxidizing agent [1]. This synthetic divergence results in different ring-fusion geometries: the [c]-fusion places the sulfur and nitrogen heteroatoms in a 1,2-relationship relative to the benzene ring junction, whereas the [d]-fusion arranges these atoms in a different orientation relative to the aromatic system [2].

Medicinal Chemistry Scaffold Design Synthetic Methodology

6-Position Methanamine Substitution: Differentiation from 5-Position and 7-Position Analogs

Benzo[c]isothiazol-6-ylmethanamine features a methanamine (-CH₂NH₂) group at the 6-position of the benzo[c]isothiazole core. This substitution pattern distinguishes it from structurally related analogs such as benzo[d]isothiazol-5-ylmethanamine, which carries the methanamine group at the 5-position (molecular formula C₈H₈N₂S, molecular weight 164.23 g/mol for both compounds) . The positional difference influences the electronic profile of the aromatic system and the spatial orientation of the primary amine group relative to the benzisothiazole heteroatoms, which affects hydrogen bonding capacity, solubility, and target binding geometry .

Drug Discovery Structure-Activity Relationship Amine Chemistry

Cell Differentiation-Inducing Activity: Evidence from Patent Literature for Anticancer and Psoriasis Applications

According to patent literature, benzo[c]isothiazol-6-ylmethanamine and related benzo[c]isothiazole derivatives exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This property has been cited as evidence for potential use as anti-cancer agents and for the treatment of skin diseases such as psoriasis [2]. The differentiation-inducing mechanism distinguishes this compound class from cytotoxic agents that primarily function through apoptosis induction or antiproliferative mechanisms without differentiation effects.

Oncology Dermatology Cell Differentiation

Dopamine D3 and Serotonin 5-HT Receptor Affinity: Class-Level Evidence Supporting CNS Drug Discovery

Benzoisothiazole compounds as a class have demonstrated strong affinity for dopamine D3 receptor, 5-HT1A receptor, and 5-HT2A receptor targets according to patent disclosures related to antipsychotic drug development [1]. The benzo[c]isothiazole scaffold, including derivatives with methanamine substitution patterns, is claimed to possess these receptor binding properties that are relevant to schizophrenia and other psychotic disorders [2]. This receptor profile differentiates the benzo[c]isothiazole class from benzothiazole-based compounds that may exhibit different receptor selectivity patterns .

Neuroscience Schizophrenia GPCR Pharmacology

Carbonic Anhydrase IX (CAIX) Inhibitory Potential: Hypoxia-Selective Anticancer Scaffold

1,2-Benzisothiazole derivatives bearing 6-position substitution have been developed as inhibitors of carbonic anhydrase isoform IX (CAIX), a validated target for hypoxia-selective anticancer therapy [1]. Compounds in this structural class have demonstrated specific growth inhibition against human colon HT-29 cancer cells cultured under chemically induced hypoxic conditions, where CAIX is upregulated [2]. This hypoxia-selective activity profile distinguishes the benzisothiazole scaffold from conventional anticancer agents that lack tumor microenvironment specificity [3].

Cancer Therapeutics Hypoxia CAIX Inhibition

Recommended Research and Procurement Scenarios for Benzo[c]isothiazol-6-ylmethanamine


Medicinal Chemistry: Scaffold-Hopping from Benzo[d]isothiazole to Benzo[c]isothiazole Series

For medicinal chemistry programs that have extensively explored the benzo[d]isothiazole scaffold (found in marketed drugs including ziprasidone and perospirone), benzo[c]isothiazol-6-ylmethanamine offers a structurally differentiated regioisomeric alternative with altered electronic distribution and potentially improved metabolic stability [1]. The compound's distinct synthetic accessibility via H₂O₂ oxidation of 2-aminothiobenzamides (rather than I₂ oxidation required for benzo[d]isothiazoles) provides a complementary synthetic entry point for structure-activity relationship exploration [2].

Oncology Research: Differentiation-Inducing Agent Development

Based on patent disclosures describing pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, benzo[c]isothiazol-6-ylmethanamine and related derivatives may serve as starting points for developing differentiation-inducing anticancer agents [1]. This mechanism differs from conventional cytotoxic agents that function primarily through apoptosis induction, offering a potentially less toxic therapeutic approach for hematologic malignancies and psoriasis research [2].

CNS Drug Discovery: Dopamine D3 and 5-HT Receptor Polypharmacology

For neuroscience research programs targeting schizophrenia and related psychotic disorders, the benzo[c]isothiazole class has demonstrated strong affinity for dopamine D3, 5-HT1A, and 5-HT2A receptors [1]. Benzo[c]isothiazol-6-ylmethanamine, as a member of this structural class with a primary amine functional handle, provides a versatile building block for synthesizing novel antipsychotic candidates with potential advantages in receptor selectivity or metabolic profile relative to established benzo[d]isothiazole-based drugs [2].

Hypoxia-Targeted Anticancer Drug Discovery: CAIX Inhibitor Scaffold Exploration

1,2-Benzisothiazole derivatives have been validated as carbonic anhydrase IX (CAIX) inhibitors with selective activity against cancer cells under hypoxic conditions [1]. The 6-position substitution on the benzisothiazole core is a known pharmacophoric feature for CAIX inhibition, making benzo[c]isothiazol-6-ylmethanamine a relevant building block for synthesizing and evaluating hypoxia-selective anticancer agents targeting the tumor microenvironment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]isothiazol-6-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.